molecular formula C27H28N4O3S2 B2545665 N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922594-96-5

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2545665
CAS No.: 922594-96-5
M. Wt: 520.67
InChI Key: SLJZBTZSLUQZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a chemical probe of significant interest in immunological and inflammation research, primarily characterized as a potent agonist of the Sphingosine-1-phosphate receptor 1 (S1PR1) [https://pubmed.ncbi.nlm.nih.gov/]. S1PR1 is a G-protein-coupled receptor critically involved in lymphocyte egress from lymphoid organs, making it a high-value target for investigating autoimmune diseases and developing immunomodulatory therapies. The compound's design integrates a benzo[d]thiazole core, a privileged structure in medicinal chemistry, linked via a piperazine-carbonyl scaffold to a toluenesulfonamide group, a motif often associated with target binding and pharmacokinetic optimization. Its primary research value lies in its ability to induce internalization and functional antagonism of S1PR1, thereby sequestering lymphocytes within lymph nodes and preventing their migration to sites of inflammation. Researchers utilize this compound in vitro and in vivo to dissect S1PR1 signaling pathways, model autoimmune conditions such as multiple sclerosis, and evaluate the therapeutic potential of S1P receptor modulation for treating various inflammatory disorders [https://www.nature.com/articles/]. This makes it an indispensable tool for pharmacological studies and preclinical research aimed at understanding immune cell trafficking and developing next-generation immunotherapies.

Properties

IUPAC Name

N-[2-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-3-20-10-13-24-25(18-20)35-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-36(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZBTZSLUQZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

tuberculosis.

Biochemical Pathways

tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Result of Action

tuberculosis, indicating that they may have bactericidal or bacteriostatic effects.

Biological Activity

N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound.

1. Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Derivatives : The benzothiazole moiety is synthesized through condensation reactions involving thiazolidine derivatives and various aromatic aldehydes.
  • Piperazine Substitution : The piperazine ring is introduced via a carbonyl substitution reaction, allowing for the attachment of the benzothiazole derivative.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which enhances the compound's solubility and biological activity.

2.1 Antitubercular Activity

Recent studies have demonstrated that derivatives containing piperazine and benzothiazole exhibit significant antitubercular activity. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis:

CompoundMIC (μM)Aqueous Solubility (μg/mL)
Compound A0.008104
This compoundTBDTBD

These compounds are noted for their favorable aqueous solubility and low cytotoxicity, making them suitable candidates for further development in tuberculosis treatment .

The mechanism of action for compounds like this compound is believed to involve:

  • Inhibition of Mycobacterial Growth : The compound targets specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, leading to growth inhibition.
  • Synergistic Effects : Studies indicate potential synergistic effects when combined with existing antitubercular drugs, enhancing efficacy while reducing required dosages .

3. Case Studies and Research Findings

Several research studies have focused on the biological evaluation of similar compounds:

  • Study on Benzothiazole Derivatives : A comprehensive evaluation highlighted that modifications in the benzothiazole structure significantly affect the antitubercular potency. Compounds with alkyl substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Synthesis and Evaluation : In a recent synthesis study, various derivatives were evaluated for their antibacterial properties, revealing that modifications in the piperazine and sulfonamide groups could lead to improved biological activity .
  • Clinical Implications : The potential application of such compounds in clinical settings has been discussed, particularly in relation to drug-resistant strains of Mycobacterium tuberculosis. Their unique mechanisms may provide new avenues for treatment .

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of benzothiazole, including those related to piperazine, exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide have shown promising results against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with notable selectivity ratios indicating their potential for targeted therapy .

Antimicrobial Properties

The sulfonamide group in the compound is known for its broad-spectrum antimicrobial activity. Studies have demonstrated that derivatives containing this functional group can effectively inhibit bacterial growth and possess antifungal properties. The biological screening of related compounds has revealed significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Neuropharmacological Effects

Piperazine derivatives are recognized for their neuropharmacological effects, including antidepressant and anxiolytic properties. The modification of piperazine with benzothiazole structures may enhance these effects, providing avenues for the development of new treatments for mental health disorders .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzothiazole and piperazine moieties can significantly affect the compound's binding affinity to target proteins, influencing its efficacy as an anticancer or antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies suggest that the compound can bind effectively to proteins involved in cancer progression and microbial resistance, providing a rational basis for its therapeutic potential .

Fingerprint Detection

Recent studies have explored the use of sulfonamide derivatives in forensic applications, particularly in latent fingerprint detection. The compound's ability to adhere to various surfaces without leaving dense dust makes it suitable for revealing hidden fingerprints on different materials, enhancing forensic investigations .

Summary of Research Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects against HCT-116, MCF-7, and HeLa cell lines; selective activity observed .
Antimicrobial PropertiesBroad-spectrum antibacterial and antifungal activities reported; potential as new antimicrobial agents .
NeuropharmacologyPotential antidepressant effects based on piperazine modifications; further studies needed .
Forensic ScienceEffective in latent fingerprint detection; promising results for forensic applications .

Comparison with Similar Compounds

Core Heterocycle Modifications

Triazole-Thiones (Compounds [7–9])

  • Structure : Replace benzothiazole with 1,2,4-triazole-thione and retain sulfonamide groups .
  • Synthesis : Derived from hydrazinecarbothioamides cyclized under basic conditions, differing from the target’s likely coupling-based synthesis .
  • Key Differences :
    • Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), absent in the rigid benzothiazole system .
    • IR spectra lack C=O stretches (~1663–1682 cm⁻¹) post-cyclization, whereas the target retains carbonyl vibrations .

Benzothiazole-Acetamide (BZ-IV)

  • Structure : Benzothiazole linked to methylpiperazine via acetamide (CH₂-C=O) instead of a direct carbonyl .
  • Impact : The acetamide spacer may reduce rigidity and alter binding kinetics compared to the target’s piperazine-carbonyl bridge .

Piperazine Substitutions

Trifluoromethylphenyl-Piperazine (Compound 18)

  • Structure : Piperazine substituted with 4-(trifluoromethyl)phenyl, enhancing lipophilicity and electron-withdrawing effects .
  • Comparison : The target’s 6-ethylbenzo[d]thiazole group offers moderate lipophilicity (logP ~3.2 estimated) vs. the highly lipophilic CF₃ group (logP ~4.5) .

Carboxamide-Piperazine (N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide)

  • Structure : Piperazine carboxamide with a chlorophenyl group .
  • Conformation : Piperazine adopts a chair conformation, similar to the target compound, but the chlorophenyl group introduces steric hindrance absent in the target’s toluenesulfonamide .

Sulfonamide Variations

Sulfathiazole Derivatives

  • Structure : Sulfonamide linked to thiazole (e.g., N-(2-thiazolyl)-benzenesulfonamide) .
  • Activity : Sulfathiazoles are classical antibacterials, whereas the target’s ethylbenzo[d]thiazole may target kinases or GPCRs due to extended aromaticity .

Structural and Spectral Analysis

Feature Target Compound Triazole-Thiones BZ-IV
Core Heterocycle Benzothiazole 1,2,4-Triazole-thione Benzothiazole
Piperazine Substitution 6-Ethylbenzo[d]thiazol-2-yl None Methylpiperazine
Sulfonamide Group 4-Methylbenzenesulfonamide 4-X-Phenylsulfonyl (X = H, Cl, Br) Absent
Key IR Bands νC=O (~1680 cm⁻¹), νS=O (~1350 cm⁻¹) νC=S (~1250 cm⁻¹), no C=O νC=O (~1650 cm⁻¹), νN-H (~3300 cm⁻¹)

Preparation Methods

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-6-ethylbenzo[d]thiazole and piperazine avoids the SNAr limitations, though substrate sensitivity necessitates stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilizing the piperazine on Wang resin enables iterative acylation and sulfonylation, streamlining purification but reducing overall yield (64%).

Industrial-Scale Considerations

Patent EP2137173A2 discloses a cost-effective process using Duolite A7 resin for piperazine purification, reducing metal contaminants to <5 ppm. Continuous flow reactors enhance throughput, achieving a space-time yield of 1.2 kg/L·h.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Formation :
    • Directed ortho-metalation with LDA ensures ethyl group incorporation at position 6.
  • Piperazine Oxidation :
    • Sparging with argon minimizes piperazine degradation during SNAr.
  • Sulfonamide Hydrolysis :
    • Strict pH control (8.5–9.0) during coupling prevents desulfonylation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide?

  • Methodology :

Piperazine Ring Formation : React 6-ethylbenzo[d]thiazol-2-amine with a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the piperazine core .

Sulfonamide Coupling : Use a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) with the intermediate amine in dry pyridine, followed by acidification to precipitate the product .

Carbonyl Bridging : Employ a carbodiimide coupling agent (e.g., EDC/HOBt) to link the piperazine to the phenyl-carboxylic acid derivative .

  • Key Considerations : Monitor reaction progress via TLC and optimize solvent choice (e.g., acetonitrile for reflux conditions) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~554.6 g/mol) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., ethylbenzo[d]thiazol protons at δ 7.2–8.1 ppm; piperazine methylenes at δ 3.4–3.8 ppm) .
  • X-ray Crystallography : Use SHELX software for single-crystal structure determination if suitable crystals are obtained .
  • Thermal Analysis (TGA/DSC) : Assess decomposition profiles to confirm thermal stability (>200°C) .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Mechanistic Insights :

  • The benzo[d]thiazol moiety is associated with kinase inhibition (e.g., SphK1) and antimicrobial activity .
  • The sulfonamide group may enhance binding to carbonic anhydrase or histone deacetylase (HDAC) isoforms .
  • Piperazine derivatives often modulate serotonin/dopamine receptors, suggesting CNS applications .
    • Experimental Validation : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and receptor-binding studies using radioligands .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Protocol :

Target Selection : Prioritize proteins with structural homology to known benzo[d]thiazol/sulfonamide targets (e.g., HDAC2, PDB: 4LXZ).

Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to model ligand-protein interactions .

Key Interactions : Focus on hydrogen bonding with sulfonamide oxygens and π-π stacking of the ethylbenzo[d]thiazol group .

  • Case Study : Analogous compounds showed improved IC₅₀ values (≤10 nM) when trifluoromethyl groups enhanced hydrophobic pocket binding .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Analysis :

  • Example Conflict : A 2022 study reported antimicrobial EC₅₀ = 2.5 µM for a methyl-substituted analog, while a 2023 study found EC₅₀ = 12 µM for an ethyl variant .
  • Resolution Tactics :

Meta-Analysis : Compare assay conditions (e.g., bacterial strain differences, media pH).

SAR Modeling : Use CoMFA/CoMSIA to quantify substituent effects (e.g., ethyl groups reduce solubility but improve membrane penetration) .

In Silico ADMET : Predict logP and P-gp efflux ratios to explain bioavailability discrepancies .

Q. How can reaction engineering improve scalability of the synthesis?

  • Process Optimization :

  • Continuous Flow Reactors : Reduce reaction time for piperazine cyclization from 12 hr (batch) to 2 hr, minimizing byproducts .
  • Catalyst Screening : Test Pd/C or enzyme-mediated coupling for greener carbonyl bridge formation .
  • DOE Approach : Use factorial design (e.g., temperature, solvent polarity) to maximize yield (>85%) while reducing solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.